molecular formula C10H10F3N B2902599 3-Prop-1-en-2-yl-4-(trifluoromethyl)aniline CAS No. 2287300-75-6

3-Prop-1-en-2-yl-4-(trifluoromethyl)aniline

Cat. No.: B2902599
CAS No.: 2287300-75-6
M. Wt: 201.192
InChI Key: KXWAZFIQGJJHIG-UHFFFAOYSA-N
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Description

3-Prop-1-en-2-yl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C10H10F3N It is a derivative of aniline, characterized by the presence of a trifluoromethyl group at the para position and a prop-1-en-2-yl group at the meta position relative to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Prop-1-en-2-yl-4-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the reaction of aniline with prop-1-en-2-yl halides in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the halide by the aniline.

Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura or Heck reactions, to introduce the prop-1-en-2-yl group onto the aniline ring. These reactions require specific catalysts, ligands, and reaction conditions to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Prop-1-en-2-yl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The trifluoromethyl and prop-1-en-2-yl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

3-Prop-1-en-2-yl-4-(trifluoromethyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Prop-1-en-2-yl-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)aniline: Lacks the prop-1-en-2-yl group, resulting in different chemical and biological properties.

    3-Prop-1-en-2-yl-aniline:

    2-Prop-1-en-2-yl-4-(trifluoromethyl)aniline: Positional isomer with different chemical behavior and biological activity.

Uniqueness

3-Prop-1-en-2-yl-4-(trifluoromethyl)aniline is unique due to the combined presence of the trifluoromethyl and prop-1-en-2-yl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, as well as potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

3-prop-1-en-2-yl-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c1-6(2)8-5-7(14)3-4-9(8)10(11,12)13/h3-5H,1,14H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXWAZFIQGJJHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=C(C=CC(=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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